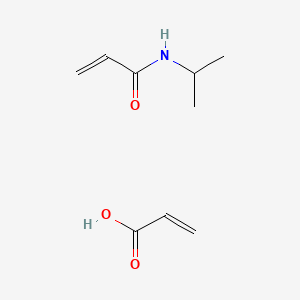
N-propan-2-ylprop-2-enamide;prop-2-enoic acid
Descripción general
Descripción
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-ylprop-2-enamide; prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of N-propan-2-ylprop-2-enamide; prop-2-enoic acid is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-propan-2-ylprop-2-enamide; prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-propan-2-ylprop-2-enamide; prop-2-enoic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-propan-2-ylprop-2-enamide; prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-propan-2-ylprop-2-enamide; prop-2-enoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(propan-2-yl)prop-2-enamide
- N-benzyl-N-(propan-2-yl)prop-2-enamide
Uniqueness
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biological molecules sets it apart from similar compounds, making it valuable in both research and industrial settings.
Propiedades
Número CAS |
79042-19-6 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-propan-2-ylprop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C6H11NO.C3H4O2/c1-4-6(8)7-5(2)3;1-2-3(4)5/h4-5H,1H2,2-3H3,(H,7,8);2H,1H2,(H,4,5) |
Clave InChI |
KDOBOUDNGLERSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C=C.C=CC(=O)O |
Números CAS relacionados |
79042-19-6 797783-39-2 149614-49-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














